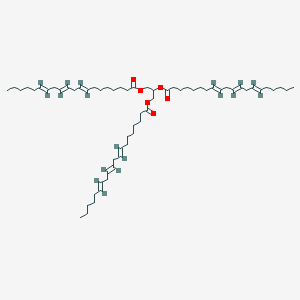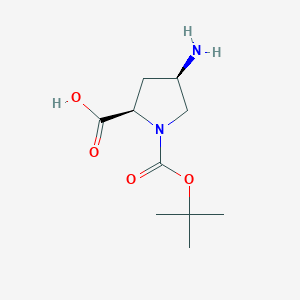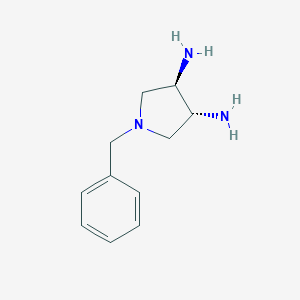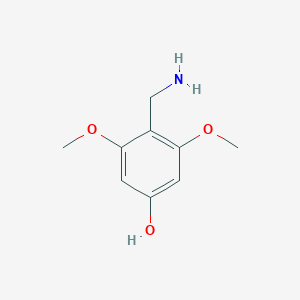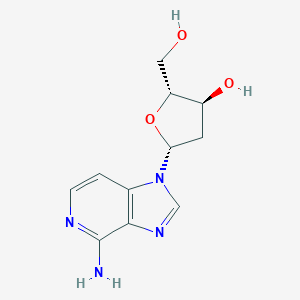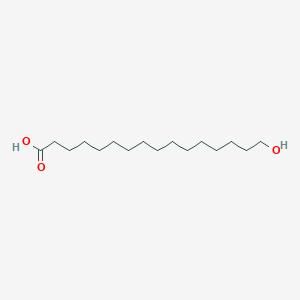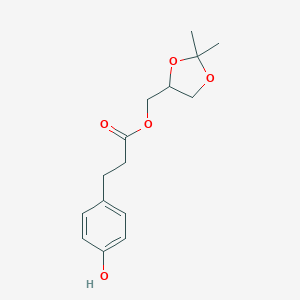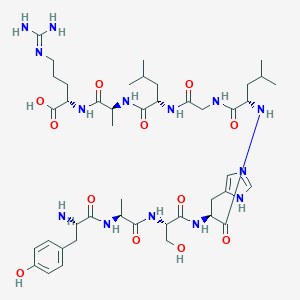
Complement C3a, (Tyr-70-77)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Complement C3a, (Tyr-70-77) is a peptide that is an important component of the complement system, which is a part of the innate immune system. It is involved in the activation of the complement system and plays a crucial role in the immune response against pathogens. This peptide has been studied extensively, and its biochemical and physiological effects have been well characterized.
Mécanisme D'action
Complement C3a, (Complement C3a, (Tyr-70-77)) activates the complement system by binding to its receptor, C3aR, on the surface of immune cells. This binding triggers a cascade of events that leads to the activation of the complement system and the recruitment of immune cells to the site of infection or injury. The activation of the complement system also leads to the production of inflammatory mediators, which contribute to the immune response.
Effets Biochimiques Et Physiologiques
Complement C3a, (Complement C3a, (Tyr-70-77)) has several biochemical and physiological effects. It activates the complement system, which leads to the production of inflammatory mediators, such as cytokines and chemokines. It also promotes the recruitment of immune cells, such as neutrophils and macrophages, to the site of infection or injury. Additionally, it has been shown to be involved in the regulation of vascular permeability and smooth muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Complement C3a, (Complement C3a, (Tyr-70-77)) in lab experiments include its well-characterized mechanism of action and its ability to activate the complement system and induce an immune response. However, there are also limitations to its use, including its potential to induce unwanted inflammatory responses and its limited stability in vivo.
Orientations Futures
Future research on Complement C3a, (Complement C3a, (Tyr-70-77)) could focus on several areas, including the development of more stable analogs of the peptide, the identification of novel therapeutic targets for inflammatory diseases, and the investigation of the role of Complement C3a, (Complement C3a, (Tyr-70-77)) in the regulation of vascular permeability and smooth muscle contraction. Additionally, the use of Complement C3a, (Complement C3a, (Tyr-70-77)) in combination with other immune modulators could be explored as a potential therapeutic strategy for inflammatory diseases.
In conclusion, Complement C3a, (Complement C3a, (Tyr-70-77)) is an important component of the complement system that plays a crucial role in the immune response against pathogens. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this peptide could lead to the development of novel therapeutic strategies for inflammatory diseases.
Méthodes De Synthèse
The synthesis of Complement C3a, (Complement C3a, (Tyr-70-77)) can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the support and purified by high-performance liquid chromatography (HPLC). The purity and identity of the peptide can be confirmed by mass spectrometry.
Applications De Recherche Scientifique
Complement C3a, (Complement C3a, (Tyr-70-77)) has been extensively studied in the field of immunology and inflammation. It has been shown to play a crucial role in the activation of the complement system and the recruitment of immune cells to sites of infection or injury. It has also been implicated in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis, asthma, and sepsis.
Propriétés
Numéro CAS |
125753-03-9 |
|---|---|
Nom du produit |
Complement C3a, (Tyr-70-77) |
Formule moléculaire |
C44H70N14O12 |
Poids moléculaire |
987.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H70N14O12/c1-22(2)14-31(39(65)50-19-35(61)54-32(15-23(3)4)40(66)53-25(6)36(62)55-30(43(69)70)8-7-13-49-44(46)47)56-41(67)33(17-27-18-48-21-51-27)57-42(68)34(20-59)58-37(63)24(5)52-38(64)29(45)16-26-9-11-28(60)12-10-26/h9-12,18,21-25,29-34,59-60H,7-8,13-17,19-20,45H2,1-6H3,(H,48,51)(H,50,65)(H,52,64)(H,53,66)(H,54,61)(H,55,62)(H,56,67)(H,57,68)(H,58,63)(H,69,70)(H4,46,47,49)/t24-,25-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
MYJNAAHCNXENGH-FDRYRYEMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Autres numéros CAS |
125753-03-9 |
Séquence |
YASHLGLAR |
Synonymes |
C3a(tyrosyl-70-77) complement 3a(Tyr-70-77) complement C3a, (Tyr-70-77) nonapeptide C3a(Tyr-70-77) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



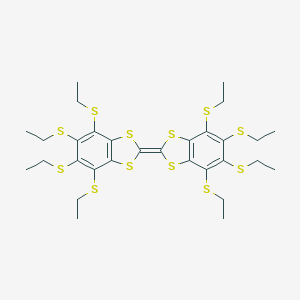
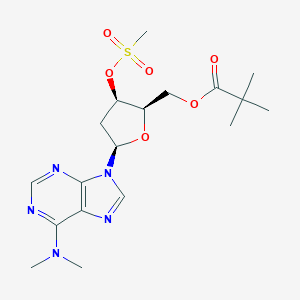
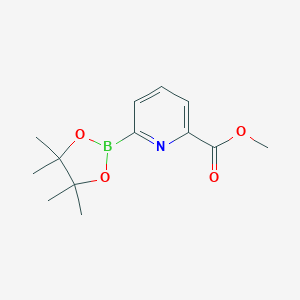
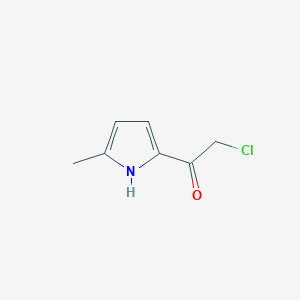
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
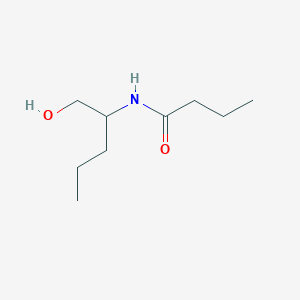
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
